molecular formula C5H8N4O2 B1422525 Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate CAS No. 875764-86-6

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B1422525
CAS No.: 875764-86-6
M. Wt: 156.14 g/mol
InChI Key: NUEXMLNHFYUASP-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate (CAS 875764-86-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol . It belongs to the 1,2,4-triazole family, a class of compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity . This compound serves as a crucial synthetic intermediate or building block in medicinal chemistry for the synthesis of more complex molecules . Its structure, featuring an amino group on the triazole ring and an ester functional group, makes it a versatile precursor for further chemical modifications. The ester group can be hydrolyzed to acids, reduced to alcohols, or subjected to nucleophilic substitution, while the amino group can be functionalized or participate in ring-forming reactions . Researchers utilize this compound in the exploration of novel substances with potential biological activity. Derivatives of 1,2,4-triazoles have been studied for a range of applications, including as potential enzyme inhibitors in drug discovery programs . As a standard laboratory reagent, it must be handled with care; it has a warning signal word and may cause allergic skin reactions (H317) . For optimal stability, it is recommended to store this product in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-4(10)2-3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEXMLNHFYUASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875764-86-6
Record name methyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
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Preparation Methods

Pinner Reaction-Based Strategy

One of the established methods for synthesizing 2-(1H-1,2,4-triazol-3-yl)acetates, including methyl esters, involves the Pinner reaction and subsequent heterocyclization steps:

  • Starting Materials: N-protected 2-(1H-1,2,4-triazol-3-yl)acetate derivatives.
  • Key Steps:
    • Double alkylation of the methylene unit adjacent to the triazole ring.
    • Saponification to convert esters to lithium or sodium salts.
    • Controlled isolation of free carboxylic acids, avoiding decarboxylation.
    • Heterocyclization through Pinner salts to form the triazole ring selectively.
  • Outcome: This method yields mono- and bifunctional heterocyclic building blocks with high regioselectivity depending on the intermediate carboxyimidates.

This approach provides a robust route to this compound, enabling access to scaffolds useful in early drug discovery.

Microwave-Assisted Cyclocondensation

Microwave irradiation has been employed to enhance the synthesis efficiency of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to this compound:

  • Synthetic Route:
    • Nucleophilic ring opening of guanidinosuccinimide derivatives with amines.
    • Intramolecular cyclocondensation to form the 1,2,4-triazole ring.
    • One-pot tandem reaction under microwave irradiation at optimized temperatures (~170°C).
  • Advantages:
    • Higher yields and purity.
    • Shorter reaction times.
    • Simplified purification.
  • Application: Although primarily reported for propanamide derivatives, the methodology is adaptable for methyl ester analogues by modifying the nucleophile and reaction conditions accordingly.

Optimization data show that solvent choice (acetonitrile preferred) and temperature control are critical for maximizing yield and purity.

Multi-Step Synthetic Route via Acylation and Ring Closure (Patent Method)

A patent discloses a detailed multi-step synthetic process relevant to triazole derivatives similar to this compound:

  • Stepwise Process:

    • Substitution reaction on a precursor compound to introduce necessary functional groups.
    • Acylation of intermediates using oxalyl chloride to form acyl chlorides.
    • Condensation with appropriate amines or nucleophiles.
    • Removal of protecting groups (e.g., Boc) to expose amino functionalities.
    • Reaction with potassium thiocyanate followed by intramolecular ring closure to form the triazole ring.
    • Reduction of intermediates to finalize the target structure.
  • Notes:

    • This method allows precise control over functional group transformations.
    • Protecting group strategies are crucial to prevent side reactions.
    • The process is scalable and suited for industrial synthesis.

While the patent focuses on related triazole compounds, the principles and steps are applicable to the preparation of this compound.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Pinner Reaction-Based Double alkylation, saponification, heterocyclization High regioselectivity, access to building blocks Partial decarboxylation risk on acid isolation
Microwave-Assisted Cyclocondensation One-pot tandem reaction, nucleophilic ring opening Fast, high yield, simple purification Mainly demonstrated for amide derivatives
Multi-Step Acylation & Ring Closure (Patent) Substitution, acylation, Boc deprotection, thiocyanate reaction Precise functional group control, scalable Multi-step, requires protecting groups

Research Findings and Optimization Insights

  • Regioselectivity: The formation of the 1,2,4-triazole ring is sensitive to the nature of intermediates, especially carboxyimidates in Pinner-based methods.
  • Microwave Irradiation: Use of microwave heating significantly improves reaction kinetics and product purity, with solvent and temperature optimization critical for yield enhancement.
  • Protecting Groups: Strategic use of Boc and other protecting groups facilitates selective functionalization and ring closure without side reactions.
  • Scale-Up Potential: Microwave-assisted and multi-step methods have been validated at scales up to 10 mmol, indicating feasibility for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate serves as a building block for synthesizing more complex triazole derivatives. These derivatives are essential for developing new materials and catalysts. The compound's structural features allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

ApplicationDescription
Building BlockUsed for synthesizing complex triazole derivatives
CatalysisPotential use in developing new catalytic systems

Biology

The biological applications of this compound are promising due to its potential as an enzyme inhibitor. The triazole moiety interacts with various biological targets, which is beneficial for studying enzyme mechanisms and developing new pharmaceuticals. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Biological ActivityPotential Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant activity against specific cancer cell lines by inhibiting key enzymes involved in cell proliferation .

Medicine

In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceutical compounds with triazole moieties. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting fungal infections and certain cancers.

Medicinal ApplicationDescription
Antifungal AgentsTargeting sterol biosynthesis pathways
Cancer TherapeuticsPotential inhibitors of tumor growth

Case Study: Research has shown that triazole-based compounds can effectively disrupt the biosynthesis of ergosterol in fungi, leading to their death .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Industrial UseDescription
Agrochemical SynthesisIntermediate for pesticides and herbicides
Specialty ChemicalsUsed in the production of dyes and other chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, thereby exhibiting antifungal activity . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues

Triazole derivatives often differ in substituents on the triazole ring, ester groups, or functional linkages. Key structural analogues include:

Compound Name Substituents/Modifications Key Features References
Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate Thioether linkage, ethyl ester Antiviral activity against HSV-1 (50% plaque reduction at 80 μM)
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Naphthyl substituent, thioether linkage Intermediate in Lesinurad synthesis (45% total yield)
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Bromo, naphthylmethyl groups URAT1 inhibitor (nanomolar potency)
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate Methylamino substituent, ethyl ester Kinase inhibition (low μM range)
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Propanamide extension Tautomerism studied via NMR/X-ray

Key Observations :

  • Linkage Variations : Thioether-linked derivatives (e.g., compound 193) show higher antiviral activity compared to oxygen-based linkages, likely due to enhanced lipophilicity .

Yield Comparison :

  • Lesinurad intermediates: 45% total yield (modern routes) vs. 4–21% (historical methods) .
  • Brominated triazoles: 80% yield using PBr₃ .

Key Findings :

  • The target compound’s amino group may enhance interactions with biological targets, but its activity is less documented compared to thioether or brominated analogues.
  • Bulkier substituents (e.g., bromo-naphthyl groups) improve potency in URAT1 inhibition by enhancing hydrophobic interactions .

Physicochemical Properties

  • Stability : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters under physiological conditions .
  • Solubility : Sodium salts of triazole derivatives (e.g., URAT1 inhibitors) exhibit improved aqueous solubility compared to neutral esters .
  • Tautomerism: 3-(5-Amino-triazol-3-yl)propanamides exhibit tautomerism between 1H and 2H forms, affecting their reactivity and binding .

Biological Activity

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8N4_4O2_2
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 875764-86-6

The compound features a triazole ring, which is known for its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways.

This compound primarily acts as an enzyme inhibitor , specifically targeting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to alterations in cell membrane integrity and function. This mechanism is crucial for the development of antifungal agents as CYP51 is a vital enzyme in fungal sterol synthesis.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity . The triazole moiety enhances the compound's ability to inhibit fungal growth by disrupting ergosterol synthesis in fungal cells. In vitro studies have demonstrated effective inhibition against various fungal strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through the modulation of apoptotic markers like Bcl-2 and Bax. Notably, one derivative exhibited an IC50_{50} value of 19.6 µM against MCF-7 cells, indicating significant anticancer activity .

Case Study 1: Anticancer Mechanism

A study assessed the effects of a derivative on MCF-7 cells, revealing that it upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins. Flow cytometry analysis indicated an increase in the S phase cell cycle arrest from 29.63% in untreated cells to 51.43% in treated cells .

Cell Line IC50_{50} Mechanism
MCF-719.6 µMApoptosis via Bax/Bcl-2 modulation
A549Not specifiedInduction of apoptosis

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against several pathogenic fungi. The results demonstrated a strong correlation between structural modifications and increased antifungal activity, suggesting that further optimization could yield more potent compounds .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics typical of triazole derivatives. However, safety assessments indicate potential toxicity at higher concentrations; thus, careful dose optimization is essential for therapeutic applications .

Q & A

Q. What are the established synthetic pathways for Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation, followed by amine substitution. This method is effective for aliphatic amines but fails for less nucleophilic aromatic amines .
  • Route 2 : Initial preparation of N-arylsuccinimides, followed by reaction with aminoguanidine hydrochloride. This alternative is preferred for aromatic amines due to better reactivity . Recrystallization from ethanol is critical for purifying the final product, with yields influenced by solvent polarity and temperature .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identifies functional groups like NH₂ (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • NMR Spectroscopy : Resolves tautomeric forms of the triazole ring (e.g., 1H vs. 4H tautomers) and confirms substitution patterns .
  • Chromatography (HPLC/TLC) : Validates purity using reverse-phase columns or silica plates, with methanol/chloroform solvent systems .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence formulation in pharmacological studies?

  • Solubility : Highly soluble in polar organic solvents (ethanol, DMSO) but poorly soluble in water, necessitating co-solvents for in vivo studies .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage at 4°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How does annular tautomerism in the 1,2,4-triazole ring system impact the reactivity and biological activity of this compound derivatives?

Q. What experimental evidence exists for the coordination chemistry of this compound in metal complex formation?

The compound acts as a bidentate ligand via the triazole N-atom and ester carbonyl oxygen. Single-crystal X-ray studies of its Cu(II) complex reveal μ₃-hydroxo bridging, with bond lengths of Cu–N ≈ 1.97 Å and Cu–O ≈ 2.02 Å .

Notes

  • All methodologies are derived from peer-reviewed studies on analogous triazole derivatives.
  • For structural ambiguities, cross-validate with multiple techniques (e.g., SC-XRD + DFT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate

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